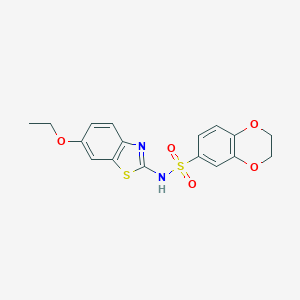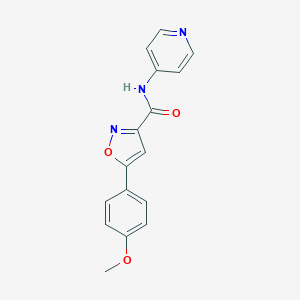![molecular formula C20H25N3O5S2 B257490 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257490.png)
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) signaling pathway. It is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells. TAK-659 has shown promise in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks this signaling cascade, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to its favorable safety profile in preclinical studies. In addition, 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to penetrate the blood-brain barrier, suggesting potential utility in the treatment of central nervous system (CNS) lymphomas.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potency and selectivity for BTK, as well as its ability to induce tumor regression in preclinical models of B cell malignancies. However, its limitations include the need for further optimization of dosing and scheduling, as well as the potential for resistance to develop over time.
Zukünftige Richtungen
For research on 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include evaluation of its safety and efficacy in clinical trials, as well as further optimization of dosing and scheduling. In addition, combination therapy with other agents that target the BCR signaling pathway, such as PI3K inhibitors or anti-CD20 monoclonal antibodies, may enhance the therapeutic efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, the potential utility of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of CNS lymphomas warrants further investigation.
Synthesemethoden
The synthesis of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form the amide linkage. The resulting product is then treated with sulfonyl chloride to form the sulfonamide linkage. The final step involves acetylation of the primary amine to yield 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have demonstrated its ability to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. In vivo studies have shown that 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce tumor regression in mouse models of CLL and MCL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in patients with B cell malignancies.
Eigenschaften
Produktname |
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C20H25N3O5S2 |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
2-[(3-acetamido-4-methoxyphenyl)sulfonylamino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-21-19(25)18-14-7-5-6-8-17(14)29-20(18)23-30(26,27)13-9-10-16(28-3)15(11-13)22-12(2)24/h9-11,23H,4-8H2,1-3H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
QHTLZHMQKABUNQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
Kanonische SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)


![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)